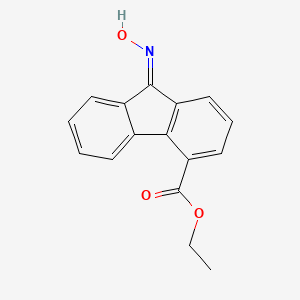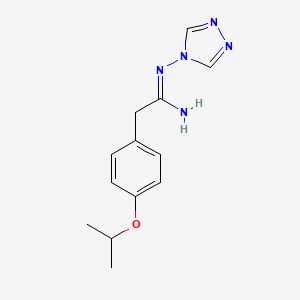
ethyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate
Overview
Description
Ethyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate, also known as EFHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFHC is a fluorescent molecule that exhibits unique properties, making it an attractive candidate for use in biological and chemical research.
Mechanism of Action
Ethyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate's mechanism of action is not fully understood, but it is believed to interact with specific proteins through hydrogen bonding and hydrophobic interactions. This compound's unique fluorescent properties allow it to be used as a probe for studying protein-protein interactions and other biological processes.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. This compound has not been shown to have any toxic effects on cells or organisms, making it an attractive candidate for use in biological and chemical research.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate is its unique fluorescent properties, which allow it to be used as a probe for studying biological systems in real-time. Additionally, this compound has minimal biochemical and physiological effects, making it safe for use in scientific research. However, this compound's synthesis method is complex and time-consuming, which can limit its use in some experiments.
Future Directions
There are many potential future directions for ethyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate research. One direction is to further study its mechanism of action and protein-binding properties. Additionally, this compound could be used in drug discovery to identify potential drug targets. This compound's unique properties also make it a promising candidate for use in chemical sensing and imaging applications.
Conclusion
In summary, this compound is a unique and versatile chemical compound that has many potential applications in scientific research. Its fluorescent properties and minimal biochemical and physiological effects make it a safe and effective tool for studying biological and chemical systems. As research on this compound continues, it is likely that new applications and uses for this compound will be discovered.
Scientific Research Applications
Ethyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate has been used in various scientific research applications, including drug discovery, bioimaging, and chemical sensing. This compound has been shown to bind to specific proteins, making it a useful tool for studying protein-protein interactions. Additionally, this compound has been used as a fluorescent probe for imaging biological systems, allowing researchers to study cellular processes in real-time.
properties
IUPAC Name |
ethyl (9E)-9-hydroxyiminofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(18)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17-19/h3-9,19H,2H2,1H3/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCNWPJSHMBZDB-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-oxo-N-{[2-(4-phenyl-1,3-thiazol-2-yl)hydrazino]carbonothioyl}-2H-chromene-3-carboxamide](/img/structure/B3899257.png)

![1-benzyl 2-[2-(4-nitrophenyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate](/img/structure/B3899265.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899286.png)

![ethyl 2-(3-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899305.png)

![3-(4-{[1-(4-biphenylyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-3-phenyl-1H-pyrazol-1-yl)propanenitrile](/img/structure/B3899339.png)
![N-[(benzyloxy)carbonyl]-N-cyclohexyltryptophanamide](/img/structure/B3899340.png)
![N'-(4-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B3899344.png)